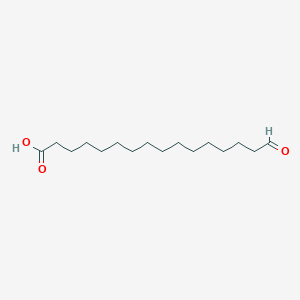
16-Oxohexadecanoic acid
Vue d'ensemble
Description
16-Oxohexadecanoic acid, also known as 16-Oxopalmitate or 16-oxopalmitic acid, is an ω-oxo fatty acid derived from hexadecanoic acid . It has a molecular formula of C16H30O3, an average mass of 270.408 Da, and a monoisotopic mass of 270.219482 Da .
Molecular Structure Analysis
The molecular structure of 16-Oxohexadecanoic acid consists of 16 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
16-Oxohexadecanoic acid has an average mass of 270.408 Da and a monoisotopic mass of 270.219482 Da . More detailed physical and chemical properties were not found in the search results.Relevant Papers One relevant paper found discusses the role of a cell-free extract from suberizing potato (Solanum tuberosum L.) tuber disks in catalyzing the conversion of 16-hydroxy [G-3H]hexadecanoic acid to the corresponding dicarboxylic acid . This suggests that 16-Oxohexadecanoic acid could play a role in suberin biosynthesis in potato disks .
Applications De Recherche Scientifique
Oxidation and Enzymatic Studies
Research by Davis et al. (1996) explored the cytochrome P450 enzymes' role in oxidizing aldehydes to corresponding acids or olefins. They specifically examined the cytochrome P450 BM-3 (CYP102)-catalyzed oxidation of fatty acids with terminal aldehyde groups, including 16-oxohexadecanoic acid, leading to the exclusive production of the corresponding α,ω-diacids (Davis et al., 1996).
Synthesis and Mass Spectrometry in Plant Cutins
Tulloch (1980) synthesized methyl esters of 16-carbon acids found in plant cutin. The study detailed the preparation of various oxo and hydroxy esters, including 16-oxohexadecanoic acid, demonstrating its significance in the study of plant biology and biochemistry (Tulloch, 1980).
Biochemical Studies in Plant Suberin Synthesis
Agrawal and Kolattukudy (1977) investigated the enzyme activities in suberizing potato tuber disks. They found that 16-oxohexadecanoic acid was an intermediate in the conversion of 16-hydroxyhexadecanoic acid to the corresponding dicarboxylic acid, highlighting its role in plant biochemistry, particularly in suberin biosynthesis (Agrawal & Kolattukudy, 1977).
Application in Aliphatic Polyesters and Material Science
Arrieta-Báez et al. (2011) utilized 16-oxohexadecanoic acid as a starting material for synthesizing a range of chemicals and bio-polyesters. Their research demonstrates the potential of this compound in developing non-toxic, physically advantageous materials from natural sources (Arrieta-Báez et al., 2011).
Study in Medicinal Chemistry
Lee et al. (2008) synthesized and evaluated 16-oxo-hexadecanoic acid derivatives for fatty acid metabolism in mouse myocardium. This study provided insights into the utilization of such compounds in medical research, especially in tracing metabolic pathways (Lee et al., 2008).
Propriétés
IUPAC Name |
16-oxohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUEIHJDGURIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579763 | |
| Record name | 16-Oxohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Oxohexadecanoic acid | |
CAS RN |
69275-06-5 | |
| Record name | 16-Oxohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



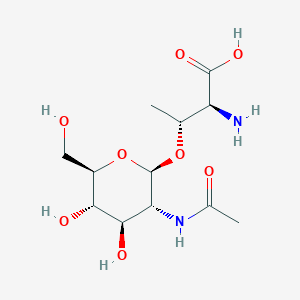
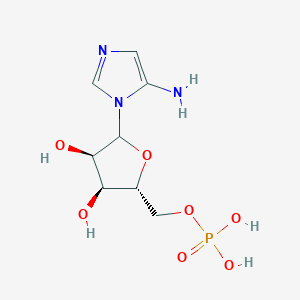
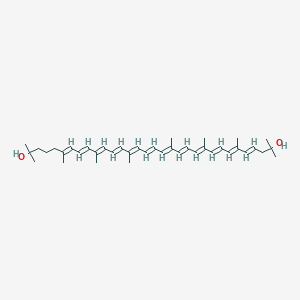
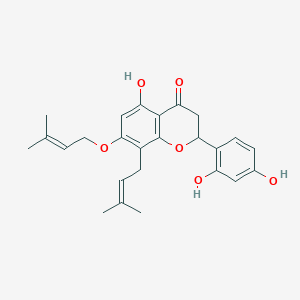
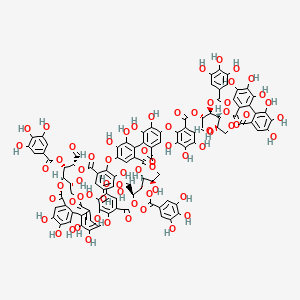
![2-[(1-Ethyl-3-methyl-4-pyrazolyl)methyl]-1-(4-fluoro-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1257214.png)
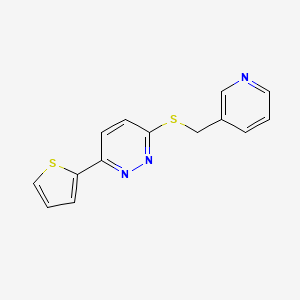
![3-acetamido-N-[4-(4-methylsulfonylphenyl)-2-thiazolyl]-3-phenyl-N-prop-2-enylpropanamide](/img/structure/B1257216.png)
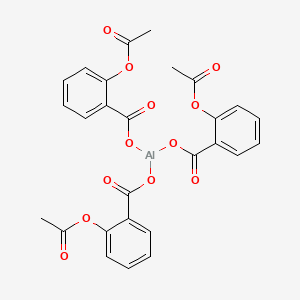
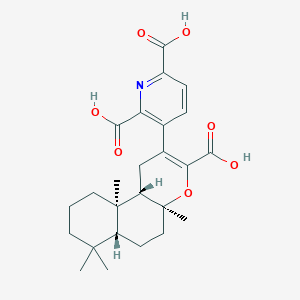
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1257221.png)

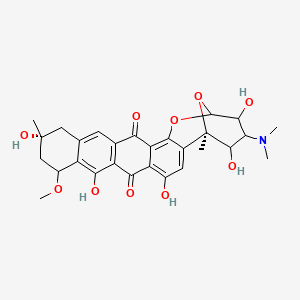
![6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-1-(5-pyridin-2-ylthiophen-2-yl)sulfonyl-2,3-dihydroindole](/img/structure/B1257226.png)